2-Butyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound belonging to the pyrrole family. Pyrroles are five-membered rings containing one nitrogen atom, characterized by their aromaticity and versatility in organic synthesis. This specific compound features a butyl group attached to the second carbon of the pyrrole ring, significantly influencing its chemical properties and reactivity. The molecular formula of 2-butyl-2,5-dihydro-1H-pyrrole is with a molecular weight of approximately 139.23 g/mol.
The major products from these reactions include:
Pyrrole derivatives, including 2-butyl-2,5-dihydro-1H-pyrrole, exhibit significant biological activities. Research indicates potential antimicrobial and anticancer properties. Additionally, some studies suggest involvement in neurological disorder treatments due to their structural similarity to other biologically active compounds .
The synthesis of 2-butyl-2,5-dihydro-1H-pyrrole typically involves the following methods:
This method involves cyclization of 1,4-diketones with ammonia or primary amines under mild conditions, often using iron(III) chloride as a catalyst.
Following the formation of the pyrrole ring, butylation occurs where a butyl group is introduced using butyl halides in the presence of a base.
The final step involves treating the butylated pyrrole with hydrochloric acid to form the hydrochloride salt.
In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Catalysts and specific solvents are also utilized for efficiency.
2-Butyl-2,5-dihydro-1H-pyrrole has several applications:
Research into interaction studies involving 2-butyl-2,5-dihydro-1H-pyrrole focuses on its biochemical pathways and mechanisms of action. Its structural similarity to compounds like N-Boc-2,5-dihydro-1H-pyrrole suggests potential interactions in synthesizing β-aryl-GABA analogues through Heck arylation with arenediazonium salts. Such studies are crucial for understanding its role in biological systems and potential therapeutic applications .
Several compounds share structural similarities with 2-butyl-2,5-dihydro-1H-pyrrole:
| Compound Name | Description |
|---|---|
| 2,5-Dihydro-1H-pyrrole | A simpler derivative without a butyl group. |
| 2-Methyl-2,5-dihydro-1H-pyrrole | Contains a methyl group instead of a butyl group. |
| 2-Ethyl-2,5-dihydro-1H-pyrrole | Features an ethyl group instead of a butyl group. |
| Indole | A nitrogen-containing compound fused with benzene. |
| Pyrrolidine | A saturated version of pyrrole without double bonds. |
The presence of the butyl group in 2-butyl-2,5-dihydro-1H-pyrrole imparts unique chemical properties compared to its analogs, such as increased hydrophobicity and potential for further functionalization. This structural feature influences its reactivity, solubility, and biological activity significantly .
The synthesis of 2-butyl-2,5-dihydro-1H-pyrrole relies fundamentally on cyclization strategies that enable the formation of the five-membered dihydropyrrole core structure [1] [2]. The most established approaches include classical condensation reactions, ring-closing metathesis protocols, and contemporary intramolecular carbocyclization methods [3] [4].
The Paal-Knorr synthesis represents one of the most reliable methods for constructing the dihydropyrrole framework [5] [6]. This approach involves the condensation of 1,4-dicarbonyl compounds with primary amines under acidic conditions [7]. For 2-butyl-2,5-dihydro-1H-pyrrole synthesis, the process typically requires temperatures ranging from 80-150°C with reaction times of 2-8 hours, achieving yields between 60-95% [5] [7]. The mechanism proceeds through nucleophilic attack of the amine on the carbonyl groups, followed by cyclization and dehydration to form the desired heterocyclic ring [6].
The Clauson-Kaas reaction provides an alternative cyclization strategy utilizing 2,5-dimethoxytetrahydrofuran as the key substrate [8] [9]. This method involves acid-catalyzed condensation with primary amines containing the butyl substituent [10] [11]. Research demonstrates that this approach operates effectively at temperatures of 100-120°C with typical yields of 70-90% achieved within 1-4 hours [8] [10]. The reaction mechanism involves protonation of the tetrahydrofuran ring, followed by ring opening and subsequent nucleophilic attack by the amine to form the pyrrole structure [9].
Ring-closing metathesis has emerged as a highly efficient strategy for dihydropyrrole synthesis [12] [13] [14]. This approach utilizes diallylamines as starting materials and employs ruthenium-based catalysts to facilitate cyclization [15] [16]. The method typically operates at moderate temperatures of 60-80°C and achieves exceptional yields of 85-99% with reaction times as short as 0.25-2 hours [13] [14]. The process involves the formation of a metallacyclobutane intermediate followed by ring closure to generate the desired heterocycle [17].
Intramolecular carbocyclization represents a contemporary approach for constructing the dihydropyrrole core [3] [4]. This strategy employs propargyl-containing substrates and utilizes base-mediated cyclization conditions [3]. Research indicates that potassium carbonate-mediated reactions at temperatures of 50-100°C yield products in 75-90% with reaction times of 2-6 hours [3] [4].
| Method | Starting Materials | Temperature (°C) | Typical Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds + Primary amine | 80-150 | 60-95 | 2-8 |
| Clauson-Kaas Reaction | 2,5-Dimethoxytetrahydrofuran + Primary amine | 100-120 | 70-90 | 1-4 |
| Ring Closing Metathesis | Diallylamines | 60-80 | 85-99 | 0.25-2 |
| Intramolecular Carbocyclization | Propargyl-containing substrates | 50-100 | 75-90 | 2-6 |
Transition metal catalysis has revolutionized the synthesis of 2-butyl-2,5-dihydro-1H-pyrrole through the development of highly selective and efficient methodologies [18] [19] [20]. These approaches offer superior control over regioselectivity and stereochemistry compared to traditional methods [21] [22].
Zinc-based catalytic systems, particularly zinc iodide, demonstrate exceptional effectiveness in promoting pyrrole formation from dienyl azides [18]. Research indicates that zinc iodide catalysis operates at room temperature with catalyst loadings of 5-10 mol%, achieving yields of 70-95% with high selectivity [18]. The mechanism involves coordination of the metal center to the azide functionality, facilitating subsequent cyclization through intramolecular nucleophilic attack [18].
Rhodium catalysts, specifically dirhodium tetra(perfluorobutyrate), provide another highly effective approach for dihydropyrrole synthesis [18] [4]. These systems operate under mild conditions at 25°C with catalyst loadings of 2-5 mol%, delivering yields of 75-90% with excellent selectivity [18] [4]. The rhodium center facilitates the formation of reactive intermediates that undergo cyclization to generate the desired heterocyclic products [4].
Palladium-catalyzed approaches offer versatile methodologies for constructing the dihydropyrrole framework [23] [24] [25]. Palladium acetate systems combined with phosphine ligands operate at temperatures of 100-120°C with catalyst loadings of 0.8-2 mol% [23] [25]. These conditions typically yield products in 65-85% with moderate selectivity, accommodating a broad range of functional groups [23] [24].
Iron-based catalytic systems provide cost-effective alternatives for large-scale synthesis [26] [27]. Iron(III) chloride hexahydrate catalysis operates at 60°C with catalyst loadings of 10-15 mol%, achieving yields of 80-95% with high selectivity [26] [27]. The iron center promotes oxidative cyclization through coordination to the substrate followed by intramolecular bond formation [26].
Titanium catalysis represents a cutting-edge approach for pyrrole synthesis through formal [2+2+1] cycloaddition reactions [21] [22]. Titanium-based systems utilize alkynes and diazenes as substrates, operating at temperatures of 80-120°C with catalyst loadings of 5-10 mol% [21] [22]. This methodology achieves exceptional yields of 85-98% with excellent selectivity, representing a significant advancement in transition metal catalysis for heterocycle formation [21] [22].
| Catalyst System | Substrate Type | Temperature (°C) | Catalyst Loading (mol%) | Yield Range (%) |
|---|---|---|---|---|
| Zinc Iodide | Dienyl azides | 25 | 5-10 | 70-95 |
| Dirhodium tetra(perfluorobutyrate) | Dienyl azides | 25 | 2-5 | 75-90 |
| Palladium acetate/Phosphine | Alkene/alkyne/amine | 100-120 | 0.8-2 | 65-85 |
| Iron(III) chloride hexahydrate | Diallylamines | 60 | 10-15 | 80-95 |
| Titanium dichloride | Alkynes/diazenes | 80-120 | 5-10 | 85-98 |
Functional group interconversion represents a critical aspect of 2-butyl-2,5-dihydro-1H-pyrrole synthesis, enabling the transformation of precursor molecules and subsequent derivatization of the heterocyclic core [28] [2] [29]. These pathways provide access to diverse structural modifications while maintaining the integrity of the dihydropyrrole framework [30] [31].
The oxidation of dihydropyrroles to fully aromatic pyrroles constitutes a fundamental transformation in this class of compounds [30] [29]. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone oxidation in benzene at 60-80°C provides an efficient method for aromatization, typically achieving yields of 85-95% [30]. Alternative oxidizing agents include manganese dioxide, which operates under similar conditions and delivers comparable yields [29] [31]. These transformations proceed through hydride abstraction mechanisms that establish the aromatic character of the pyrrole ring [30].
Nitrogen protection strategies, particularly tert-butoxycarbonyl protection, play essential roles in synthetic sequences involving 2-butyl-2,5-dihydro-1H-pyrrole [32] [33] [34]. The introduction of tert-butoxycarbonyl groups using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine and base occurs at 0-25°C, achieving yields of 90-98% [32] [35]. This protection strategy enables subsequent functionalization reactions while preventing undesired nitrogen alkylation or oxidation [33] [34].
Carbon-hydrogen functionalization represents an advanced approach for introducing substituents onto the dihydropyrrole core [36]. Electrophilic reagents facilitate direct functionalization at various positions of the ring system under temperatures of 25-80°C [36]. These transformations typically achieve yields of 70-90% with moderate functional group tolerance, providing access to elaborated structures from simple precursors [36].
Halogenation reactions enable the introduction of halogen substituents that serve as versatile handles for further synthetic manipulation [37] [36]. N-bromosuccinimide and N-chlorosuccinimide represent the most commonly employed halogenating agents, operating at 0-25°C to achieve yields of 80-95% [37]. These conditions provide excellent functional group tolerance and enable regioselective halogenation patterns [36].
Acylation reactions facilitate the introduction of carbonyl-containing substituents through the use of acyl chlorides in the presence of Lewis acid catalysts [37] [36]. These transformations operate at temperatures of 0-60°C and typically achieve yields of 75-90% with good functional group tolerance [37]. The process involves electrophilic aromatic substitution mechanisms that preserve the heterocyclic framework [36].
| Transformation | Reagent/Conditions | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|
| Dihydropyrrole → Pyrrole | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone/Benzene | 60-80 | 85-95 |
| N-Protection | Di-tert-butyl dicarbonate/4-Dimethylaminopyridine/Base | 0-25 | 90-98 |
| C-H Functionalization | Electrophilic reagents | 25-80 | 70-90 |
| Halogenation | N-Bromosuccinimide/N-Chlorosuccinimide | 0-25 | 80-95 |
| Acylation | Acyl chlorides/Lewis acid | 0-60 | 75-90 |
Industrial-scale production of 2-butyl-2,5-dihydro-1H-pyrrole requires comprehensive optimization of synthetic processes to achieve economic viability and consistent product quality [26] [38] [27]. Modern manufacturing approaches integrate continuous flow methodologies, process intensification strategies, and advanced process control systems [38] [39] [40].
Batch processing represents the traditional approach for industrial pyrrole synthesis, utilizing stirred tank reactors with capacities ranging from 50-500 kg per batch [26] [27]. These systems operate with temperature control precision of ±2°C and pressures of 1-3 bar [41]. Typical residence times range from 120-480 minutes, achieving throughput rates of 2-15 kg per hour [26]. Batch processes generally deliver yields of 75-85% with product purities of 92-96% [27] [41].
Continuous flow methodologies have emerged as superior alternatives for large-scale production, offering enhanced safety profiles and improved process control [38] [39] [40]. Microreactor systems with internal volumes of 5-50 kg enable precise temperature control within ±0.5°C and operate at elevated pressures of 5-20 bar [38] [40]. These systems achieve residence times of 1-30 minutes while delivering throughput rates of 10-55 kg per hour [40]. Continuous flow processes typically achieve yields of 85-95% with enhanced product purities of 95-98% [38] [39].
Process optimization studies have identified hybrid reactor configurations that combine the advantages of both batch and continuous approaches [26] [39]. These optimized systems accommodate scales of 100-1000 kg with temperature control precision of ±1°C and operating pressures of 2-10 bar [39]. Residence times of 30-120 minutes enable throughput rates of 20-80 kg per hour while achieving yields of 90-95% and product purities of 96-99% [39].
Temperature control represents a critical parameter in industrial pyrrole synthesis, requiring sophisticated heat management systems [42] [43]. Process calorimetry studies demonstrate that exothermic cyclization reactions necessitate precise thermal control to prevent runaway reactions and ensure consistent product quality [43]. Advanced proportional-integral-derivative control algorithms enable temperature stability within narrow operational windows, contributing to enhanced yield and purity [42].
Solvent selection and recovery systems play essential roles in economic process optimization [39] [44]. Single-solvent systems reduce complexity and enable efficient solvent recovery through distillation and recycling protocols [39] [45]. These approaches minimize waste generation and reduce environmental impact while maintaining process efficiency [44].
Quality control methodologies incorporate real-time analytical monitoring to ensure consistent product specifications [39] [44]. In-line spectroscopic techniques enable continuous monitoring of reaction progress and product formation, facilitating immediate process adjustments when deviations occur [39]. These systems contribute to enhanced batch-to-batch consistency and reduced production costs [44].
| Process Parameter | Batch Process | Continuous Flow | Optimized Conditions |
|---|---|---|---|
| Reactor Type | Stirred Tank | Microreactor | Hybrid |
| Scale (kg/batch) | 50-500 | 5-50 | 100-1000 |
| Temperature Control (°C) | ±2 | ±0.5 | ±1 |
| Pressure (bar) | 1-3 | 5-20 | 2-10 |
| Residence Time (min) | 120-480 | 1-30 | 30-120 |
| Throughput (kg/h) | 2-15 | 10-55 | 20-80 |
| Yield (%) | 75-85 | 85-95 | 90-95 |
| Purity (%) | 92-96 | 95-98 | 96-99 |
The thermodynamic stability and kinetic reactivity of 2-Butyl-2,5-dihydro-1H-pyrrole are fundamentally influenced by its heterocyclic structure and substitution pattern. Unlike fully aromatic pyrroles, dihydropyrroles exhibit reduced thermodynamic stability due to their partially saturated ring system [1].
The parent pyrrole ring system demonstrates high thermodynamic stability with an aromaticity comparable to other five-membered heterocycles, though significantly lower than benzene [2]. For 2H-pyrroles and 2,5-dihydro-1H-pyrroles, theoretical calculations indicate that 1H-pyrrole is thermodynamically more stable than 2H-pyrrole by approximately 13.02 kcal/mol [1]. This energy difference reflects the reduced aromatic character in the dihydropyrrole system.
The isomerization barrier from 1H-pyrrole to 2H-pyrrole has been calculated at 44.5 kcal/mol, indicating substantial kinetic stability against tautomeric rearrangement [1]. For 2-Butyl-2,5-dihydro-1H-pyrrole, the presence of the butyl substituent at the C-2 position provides additional steric stabilization and reduces the likelihood of unwanted isomerization reactions.
Thermal decomposition studies of pyrrole compounds reveal that decomposition typically initiates around 1050-1450 K through a reversible isomerization to pyrrolenine (2H-pyrrole), followed by ring-opening to form biradical intermediates [3]. The primary thermal decomposition products include hydrogen cyanide, propyne, and various nitrile-containing compounds [3].
For 2-Butyl-2,5-dihydro-1H-pyrrole, the kinetic reactivity is modulated by the electron-donating butyl group, which increases electron density on the nitrogen atom and adjacent carbon centers. This substitution pattern generally enhances nucleophilic reactivity while reducing electrophilic susceptibility compared to unsubstituted pyrrole derivatives [4].
The compound exhibits moderate thermal stability under standard laboratory conditions, with decomposition expected to occur at elevated temperatures similar to other alkyl-substituted dihydropyrroles [5]. Enzymatic studies on related pyrrole esters demonstrate excellent thermal stability through thermogravimetric analysis, suggesting similar behavior for the parent heterocycle [5].
The solubility characteristics and partition behavior of 2-Butyl-2,5-dihydro-1H-pyrrole are primarily determined by the lipophilic butyl substituent and the polar nitrogen-containing heterocycle.
Based on structural analysis and comparison with related compounds, 2-Butyl-2,5-dihydro-1H-pyrrole exhibits limited water solubility. The parent 2,5-dihydro-1H-pyrrole shows a calculated log water solubility (log₁₀WS) of -0.43 [6], indicating moderate water solubility. However, the introduction of the butyl group significantly reduces aqueous solubility due to increased hydrophobic character.
The acid-base properties and tautomeric behavior of 2-Butyl-2,5-dihydro-1H-pyrrole reflect the fundamental characteristics of pyrrole-derived heterocycles, modified by the influence of alkyl substitution.
Pyrrole compounds exhibit distinctive acid-base behavior characterized by weak basicity and moderate acidity at the nitrogen center. The parent pyrrole demonstrates a conjugate acid pKₐ of -3.8, classifying it as an extremely weak base compared to aliphatic amines [2]. The nitrogen atom's lone pair participates in the aromatic system, significantly reducing its availability for proton acceptance.
The NH proton in pyrrole exhibits weak acidity with a pKₐ of approximately 16.5 [2]. For 2-Butyl-2,5-dihydro-1H-pyrrole, similar acidity is expected, though the butyl substituent may provide slight electronic donation that marginally increases the pKₐ value.
Alkyl substitution on pyrrole rings generally increases basicity, as demonstrated by tetramethylpyrrole which exhibits a conjugate acid pKₐ of +3.7 [2]. For 2-Butyl-2,5-dihydro-1H-pyrrole, the single butyl group provides modest electron donation, potentially increasing the basicity compared to the parent compound, though the effect remains limited due to the dihydropyrrole structure.
Under strongly acidic conditions, pyrrole compounds preferentially protonate at the C-2 position, forming the most thermodynamically stable pyrrolium cation [2]. For 2-Butyl-2,5-dihydro-1H-pyrrole, the C-2 position is occupied by the butyl substituent, directing protonation to alternative sites, likely C-5 or potentially the nitrogen center under extreme conditions.
Tautomeric equilibria in pyrrole systems typically involve proton migration between nitrogen and carbon centers. For 2-Butyl-2,5-dihydro-1H-pyrrole, the primary tautomeric form is the NH structure, which represents the thermodynamically favored state [11] [12].
Alternative tautomeric forms, including potential 3H-pyrrole structures, are thermodynamically unfavorable by several kcal/mol [1]. The equilibrium constant strongly favors the NH form, with population exceeding 99% under standard conditions [12].
Solvent effects on tautomeric equilibria are generally modest for simple pyrrole derivatives. Aqueous media may provide slight stabilization of the NH form through hydrogen bonding interactions [11]. Temperature elevation can increase the population of minor tautomeric forms, though the effect remains limited due to the substantial energy differences involved [13].
The kinetic barriers for NH proton exchange are typically low, allowing rapid equilibration between tautomeric forms when alternative structures are accessible [11]. However, for 2-Butyl-2,5-dihydro-1H-pyrrole, the substitution pattern limits the availability of alternative tautomeric pathways.
The phase transition properties of 2-Butyl-2,5-dihydro-1H-pyrrole can be estimated through comparison with structurally related compounds and consideration of molecular size and intermolecular interaction effects.
Direct melting point data for 2-Butyl-2,5-dihydro-1H-pyrrole is not available in the literature. However, comparative analysis with related structures provides estimation guidelines. The parent 2,5-dihydro-1H-pyrrole and tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate exhibit melting points of approximately 40-44°C [14], while the hydrochloride salt form shows significantly higher melting points (169.5-171.5°C) [15] due to ionic interactions.
For 2-Butyl-2,5-dihydro-1H-pyrrole, the melting point is estimated to be below 100°C, likely in the range of 30-80°C, based on the molecular weight increase relative to the parent compound and the presence of the flexible butyl chain which may disrupt crystal packing efficiency.
The parent 2,5-dihydro-1H-pyrrole exhibits a boiling point of 90-91°C [6], while the tert-butyl carboxylate derivative shows a significantly elevated boiling point of 208°C [14] due to increased molecular weight and potential hydrogen bonding capabilities.
For 2-Butyl-2,5-dihydro-1H-pyrrole, with molecular weight 125.21 g/mol [16], the boiling point is estimated to fall within 150-200°C. This prediction accounts for the increased molecular weight compared to the parent compound while recognizing the absence of strong hydrogen bonding donors beyond the NH group.
The vapor pressure characteristics of 2-Butyl-2,5-dihydro-1H-pyrrole are expected to be lower than the parent 2,5-dihydro-1H-pyrrole due to increased molecular weight and enhanced intermolecular interactions. Related compounds such as tert-butyl derivatives show vapor pressures of 0.0±0.5 mmHg at 25°C [17], though direct comparison is complicated by the presence of additional functional groups.
At standard temperature and pressure, 2-Butyl-2,5-dihydro-1H-pyrrole is expected to exist as a liquid, based on the estimated melting point below ambient temperature. The density is predicted to fall within the range of 0.9-1.0 g/mL, consistent with alkylated nitrogen heterocycles and the density of related tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (0.981 g/mL at 25°C) [14].